N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide is a synthetic compound characterized by its unique molecular structure and potential biological applications. This compound is identified by the CAS number 1010916-54-7 and has a molecular formula of C15H15Cl2N3O3S, with a molar mass of approximately 388.27 g/mol .
This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological activities. Thiazoles have been widely studied for their roles in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents . The presence of dichlorophenyl and morpholine moieties in its structure enhances its biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide typically involves multi-step synthetic routes. One common approach includes:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and purity .
The molecular structure of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide can be represented using various chemical notation systems:
CC(=O)N(C1=C(NC(=O)C=C1)C(=O)N(C)C)C
InChI=1S/C15H15Cl2N3O3S/c1-9(17)12(18)15(20)19(10(2)3)11(16)14(21)13(8)6(7)5(4)22/h6H,1H3,(H,17,18)(H,19,20)(H2,12,13)(H2,14)
.
The compound features a thiazole ring fused with an imidazole derivative and substituted with a dichlorophenyl group that contributes to its biological activity.
The compound can participate in various chemical reactions due to its functional groups:
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 72138-88-6
CAS No.: 1526817-78-6
CAS No.: 37305-51-4